Copper;molybdenum

Hydrogen Evolution Reaction (HER) Electrocatalysis Amorphous Alloys

Generic Cu-Mo mixtures cannot replicate the performance of precisely engineered phases. Amorphous Cu50Mo50 alloy targets achieve 57 mV overpotential at 10 mA cm⁻² for alkaline water electrolysis, directly reducing green hydrogen production costs. Cu2Mo1 solid solution catalysts on CNFs deliver 84.5% faradaic efficiency for C2+ products in CO2 electrolysis. Cu-Mo composite sheets with tailored CTE (6.8–10.3 µm/m-°C) match silicon/GaAs for thermal management. Source application-specific compositions to ensure reproducible results.

Molecular Formula CuMo
Molecular Weight 159.50 g/mol
CAS No. 135495-47-5
Cat. No. B14286079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper;molybdenum
CAS135495-47-5
Molecular FormulaCuMo
Molecular Weight159.50 g/mol
Structural Identifiers
SMILES[Cu].[Mo]
InChIInChI=1S/Cu.Mo
InChIKeyWUUZKBJEUBFVMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 50 to / 50.8 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Molybdenum (CAS 135495-47-5): A Versatile Bimetallic System for Advanced Catalysis, Electronics, and Materials Science


Copper;molybdenum (CAS 135495-47-5), with the molecular formula CuMo and a molecular weight of approximately 159.5 g/mol, refers to a bimetallic system encompassing alloys, composites, and mixed metal oxides [1]. This compound class is characterized by the synergistic combination of copper's high electrical and thermal conductivity with molybdenum's high melting point, mechanical strength, and corrosion resistance [2]. This combination is exploited in diverse applications, including high-performance electrocatalysts for hydrogen evolution and CO2 reduction, refractory materials for thermal management in electronics, and advanced lubricant additives [1][3].

Why Generic Substitution of Copper Molybdenum Compounds is Not Feasible for Demanding Technical Applications


Generic substitution of copper molybdenum (Cu-Mo) compounds is often untenable due to the critical performance dependencies on specific phase composition, alloying ratio, and nanoscale morphology. The physical and chemical properties of Cu-Mo systems are not linear combinations of the individual elements but arise from strong synergistic effects at interfaces and within unique crystal structures [1]. For example, the electronic interaction between Cu and Mo atoms in an amorphous Cu50Mo50 alloy creates distinct active sites for hydrogen evolution, a property absent in either pure copper or pure molybdenum [2]. Similarly, the catalytic activity of Cu-Mo catalysts for CO2 hydrogenation is not achieved by physical mixtures of Cu and Mo oxides but requires the formation of specific carbide or nitride phases under precise synthetic conditions [3]. In electronics, the thermal expansion coefficient of a Cu-Mo composite must be precisely matched to semiconductor materials like silicon or gallium arsenide to prevent thermal fatigue and device failure, a specification that a generic, off-the-shelf alloy cannot guarantee [4].

Quantifiable Evidence for the Differentiated Performance of Copper Molybdenum Systems in Key Applications


Superior Electrocatalytic Hydrogen Evolution Performance of Amorphous Cu50Mo50 Alloy vs. Benchmark Pt/C and Crystalline Analogs

An amorphous Cu50Mo50 alloy demonstrates an alkaline hydrogen evolution reaction (HER) overpotential of only 57 mV at a current density of 10 mA cm⁻², which is highly competitive with noble metal benchmarks. This value represents a substantial reduction compared to crystalline Cu-Mo alloys of similar composition, which typically exhibit significantly higher overpotentials. The low overpotential is attributed to a synergistic electronic interaction where Cu and Mo atoms serve as optimized adsorption sites for OH and H intermediates, respectively [1].

Hydrogen Evolution Reaction (HER) Electrocatalysis Amorphous Alloys

Enhanced Selectivity for C2+ Products in CO2 Electroreduction with Cu2Mo1/CNFs vs. Pure Cu Catalysts

Ultra-small CuMo solid solution alloy nanoclusters (2.1 nm) anchored on carbon nanofibers (Cu2Mo1/CNFs) exhibit a high faradaic efficiency (FE) of 84.5% for C2+ products, with an FE for ethanol of 75.7% during CO2 electroreduction [1]. This performance is markedly superior to pure Cu catalysts, which are known to produce a wider distribution of products with lower selectivity for valuable C2+ compounds like ethylene and ethanol. The alloy's ability to strengthen the adsorption of the *CO intermediate promotes efficient C-C coupling, a critical step for forming multi-carbon products [1].

CO2 Electroreduction (CO2RR) C2+ Products Bimetallic Catalysis

Increased Methanol Yield and Selectivity from CO2 Hydrogenation with Cu-Mo Carbide vs. Monometallic Mo Carbide

Bimetallic copper-molybdenum carbide (CuMoxC) supported on high surface area graphite demonstrates significantly higher methanol yield per catalyst weight compared to monometallic molybdenum carbide (MoxC) under identical conditions for CO2 hydrogenation. While the monometallic copper catalyst showed no activity, the incorporation of copper into the molybdenum carbide phase promoted a cooperative reaction, leading to enhanced methanol production [1].

CO2 Hydrogenation Methanol Synthesis Heterogeneous Catalysis

Reduced Soot Oxidation Temperature with Cu3Mo2O9 Mixed Oxide vs. Non-Catalytic Combustion

A copper molybdenum mixed oxide with the Cu3Mo2O9 phase significantly lowers the temperature required for diesel soot oxidation. Under tight contact conditions, the temperature for maximum soot oxidation rate (Tmax) is reduced from 602 °C (non-catalytic) to 376 °C in the presence of the Cu3Mo2O9 catalyst [1]. This substantial temperature decrease is attributed to the highly defective catalyst structure rich in oxygen vacancies, which facilitates rapid soot combustion [1].

Diesel Emission Control Soot Oxidation Mixed Metal Oxides

Recommended Application Scenarios for Copper Molybdenum (CAS 135495-47-5) Based on Differentiated Performance


Alkaline Water Electrolysis for Green Hydrogen Production

Procure an amorphous Cu50Mo50 alloy sputtering target or pre-synthesized catalyst powder. This material is specifically indicated for the cathode in alkaline water electrolyzers where its low overpotential of 57 mV at 10 mA cm⁻² translates to a significant reduction in electrical energy consumption per kilogram of hydrogen produced, making green hydrogen more cost-competitive [1].

Electrochemical CO2 Reduction to High-Value Multi-Carbon Fuels

Specify a Cu2Mo1 solid solution alloy catalyst supported on conductive carbon (e.g., CNFs). Its high faradaic efficiency for C2+ products (84.5%), particularly ethanol (75.7%), makes it a superior choice for research and development of CO2 electrolyzers aimed at producing liquid fuels and chemical feedstocks rather than simple C1 products like CO or formate [1].

Catalytic Diesel Particulate Filter (DPF) Regeneration

Utilize a Cu3Mo2O9 mixed metal oxide as a catalytic coating for DPFs. Its ability to lower the soot oxidation temperature from 602 °C to 376 °C enables more effective passive regeneration of the filter at lower engine exhaust temperatures, which is especially beneficial for light-duty diesel vehicles operating under frequent start-stop conditions [1].

Thermal Management Substrates for High-Power Semiconductors

Order a Cu-Mo composite sheet or laminate with a tailored coefficient of thermal expansion (CTE) (e.g., 6.8-10.3 µm/m-°C) that is closely matched to silicon or GaAs. This property is essential for dissipating heat from high-power laser diodes or RF transistors while minimizing thermally induced mechanical stress, thereby preventing premature device failure and extending operational lifetime [1].

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